Lipophilicity (LogP) Differentiation: 2.40 vs. 1.97–2.00
The cis isomer of 1-(2-methylcyclohexyl)ethan-1-one exhibits a calculated LogP of 2.40170 [1], whereas the unsubstituted analog cyclohexyl methyl ketone (CAS 823-76-7) has a LogP of 1.97–2.00 [2][3]. This represents an increase of approximately 0.4 LogP units, corresponding to a roughly 2.5-fold higher octanol-water partition coefficient. For comparison, the positional isomer 1-(1-methylcyclohexyl)ethan-1-one (CAS 17431-04-4) is expected to have a similar LogP to the target compound but lacks the chiral center at the 2-position. The higher LogP of the target compound indicates greater membrane permeability and altered solvent partitioning behavior, which are critical parameters in medicinal chemistry lead optimization and agrochemical formulation [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.40170 (cis isomer) |
| Comparator Or Baseline | Cyclohexyl methyl ketone: 1.97–2.00; 1-(1-methylcyclohexyl)ethan-1-one: comparable to target but achiral |
| Quantified Difference | ΔLogP ≈ +0.4 units (~2.5× increase in P) |
| Conditions | Calculated values from physicochemical property databases; experimental validation not available |
Why This Matters
A 0.4 LogP difference alters membrane permeability and organic-aqueous partitioning, directly impacting compound selection for biological assays, formulation development, and extraction protocols.
- [1] ChemSrc. (2018). cis-1-(2-methylcyclohexyl)ethan-1-one: Physicochemical Properties (LogP: 2.40170). View Source
- [2] PlantaeDB. (2026). Cyclohexyl methyl ketone (CAS 823-76-7): XlogP 2.00. View Source
- [3] SIELC Technologies. (2018). Cyclohexyl methyl ketone (CAS 823-76-7): LogP 1.97. View Source
